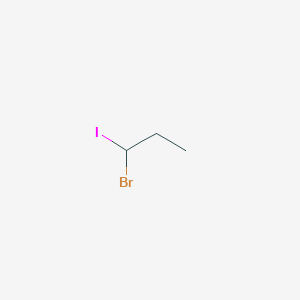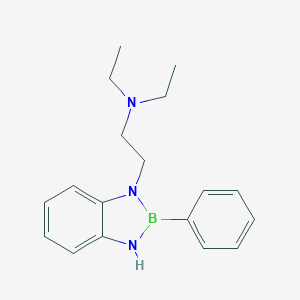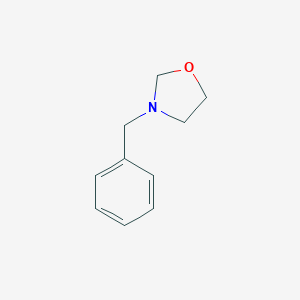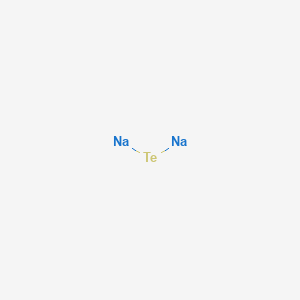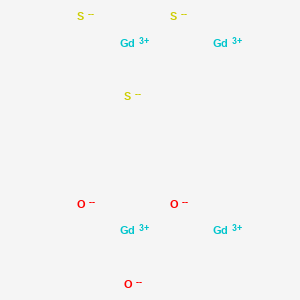
(2s)-2-Phenylpropanamide
概要
説明
(2S)-2-Phenylpropanamide is an organic compound with the molecular formula C9H11NO It is a chiral amide derived from 2-phenylpropanoic acid
科学的研究の応用
(2S)-2-Phenylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its role as a building block for bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other materials due to its stability and reactivity.
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: (2S)-2-Phenylpropanamide can be synthesized through several methods. One common approach involves the reaction of (2S)-2-phenylpropanoic acid with ammonia or an amine under dehydrating conditions. This reaction typically requires a catalyst such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods: In an industrial setting, this compound can be produced using large-scale batch reactors. The process involves the continuous addition of (2S)-2-phenylpropanoic acid and ammonia or an amine, followed by the removal of water to drive the reaction to completion. The product is then purified through crystallization or distillation.
化学反応の分析
Types of Reactions: (2S)-2-Phenylpropanamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield primary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles like hydroxylamine or hydrazine under basic or acidic conditions.
Major Products:
Oxidation: 2-Phenylpropanoic acid.
Reduction: 2-Phenylpropanamine.
Substitution: Various substituted amides depending on the nucleophile used.
作用機序
The mechanism of action of (2S)-2-Phenylpropanamide involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound.
類似化合物との比較
2-Phenylpropanoic acid: The parent compound from which (2S)-2-Phenylpropanamide is derived.
2-Phenylpropanamine: A reduction product of this compound.
N-Phenylpropanamide: A structural isomer with different properties.
Uniqueness: this compound is unique due to its chiral nature, which can lead to different biological activities compared to its racemic or achiral counterparts. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2s)-2-Phenylpropanamide involves the conversion of a suitable starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "Benzaldehyde", "Bromobenzene", "Sodium cyanide", "2-Propanol", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium bicarbonate", "Anhydrous magnesium sulfate" ], "Reaction": [ "Step 1: Synthesis of 2-Phenylpropanenitrile", "Benzaldehyde and sodium cyanide are reacted in the presence of 2-propanol and sodium hydroxide to form 2-Phenylpropanenitrile.", "Step 2: Reduction of 2-Phenylpropanenitrile", "2-Phenylpropanenitrile is reduced using sodium borohydride to form (2s)-2-Phenylpropan-1-amine.", "Step 3: Synthesis of (2s)-2-Phenylpropanamide", "(2s)-2-Phenylpropan-1-amine is reacted with acetic anhydride in the presence of hydrochloric acid to form (2s)-2-Phenylpropanamide.", "Step 4: Purification of (2s)-2-Phenylpropanamide", "The crude product is purified by washing with sodium chloride solution, drying over anhydrous magnesium sulfate, and recrystallization from ethanol." ] } | |
CAS番号 |
13490-74-9 |
分子式 |
C9H12N- |
分子量 |
134.20 g/mol |
IUPAC名 |
[(2S)-2-phenylpropyl]azanide |
InChI |
InChI=1S/C9H12N/c1-8(7-10)9-5-3-2-4-6-9/h2-6,8,10H,7H2,1H3/q-1/t8-/m1/s1 |
InChIキー |
IDNXKZRWMJYYHZ-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](C[NH-])C1=CC=CC=C1 |
SMILES |
CC(C1=CC=CC=C1)C(=O)N |
正規SMILES |
CC(C[NH-])C1=CC=CC=C1 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
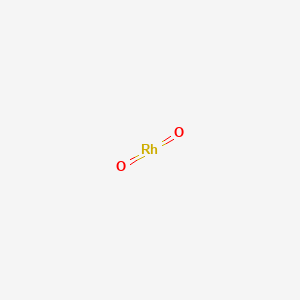
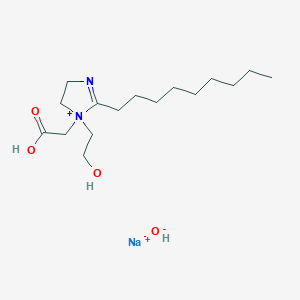
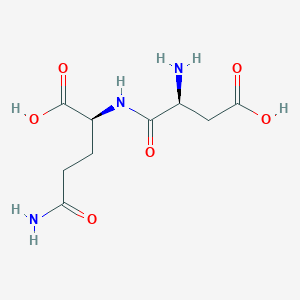


![2,5-Dichlorothiazolo[5,4-d]pyrimidine](/img/structure/B84530.png)
